1-(Piperidin-2-yl)prop-1-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-2-yl)prop-1-en-1-ol is a chemical compound that features a piperidine ring attached to a prop-1-en-1-ol moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Vorbereitungsmethoden
The synthesis of 1-(Piperidin-2-yl)prop-1-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. This one-pot, solvent-free, and catalyst-free procedure offers high yields and shorter reaction times . The reaction mixture is typically poured into ice-cold water, and the solid material that precipitates is filtered, washed, dried, and purified by column chromatography using silica gel .
Analyse Chemischer Reaktionen
1-(Piperidin-2-yl)prop-1-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-2-yl)prop-1-en-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their biological activities, including antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory properties . This compound is also used in the development of potential drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 1-(Piperidin-2-yl)prop-1-en-1-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Piperidin-2-yl)prop-1-en-1-ol can be compared with other piperidine derivatives such as 1-(Piperidin-1-yl)propan-2-ol and 1-(Piperidin-1-yl)prop-2-en-1-one These compounds share similar structural features but differ in their functional groups and chemical properties
Eigenschaften
Molekularformel |
C8H15NO |
---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(Z)-1-piperidin-2-ylprop-1-en-1-ol |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9-10H,3-6H2,1H3/b8-2- |
InChI-Schlüssel |
LNYADMMJSVCTEK-WAPJZHGLSA-N |
Isomerische SMILES |
C/C=C(/C1CCCCN1)\O |
Kanonische SMILES |
CC=C(C1CCCCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.